3-Chloro-5-(trifluoromethoxy)phenylboronic acid
CAS No.: 1451393-40-0
Cat. No.: VC2872493
Molecular Formula: C7H5BClF3O3
Molecular Weight: 240.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1451393-40-0 |
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Molecular Formula | C7H5BClF3O3 |
Molecular Weight | 240.37 g/mol |
IUPAC Name | [3-chloro-5-(trifluoromethoxy)phenyl]boronic acid |
Standard InChI | InChI=1S/C7H5BClF3O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H |
Standard InChI Key | IUVSALRMSIRKDV-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC(=C1)Cl)OC(F)(F)F)(O)O |
Canonical SMILES | B(C1=CC(=CC(=C1)Cl)OC(F)(F)F)(O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Chloro-5-(trifluoromethoxy)phenylboronic acid features a benzene ring substituted with three functional groups:
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A boronic acid group (B(OH)2) that serves as the reactive site for coupling reactions
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A chlorine atom at the 3-position
The structural arrangement of these substituents creates a compound with unique electronic properties. The electron-withdrawing nature of both the chlorine atom and the trifluoromethoxy group influences the electron density distribution across the aromatic ring, thereby affecting the reactivity of the boronic acid functional group.
Spectroscopic Characteristics
The compound can be characterized using various spectroscopic techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
The presence of the trifluoromethoxy group provides a characteristic signal in 19F NMR spectroscopy, while the boronic acid moiety shows distinctive patterns in 11B NMR. These spectroscopic fingerprints assist in confirming the structure and purity of the compound for research and synthetic applications.
Applications in Chemical Research
Organic Synthesis Applications
3-Chloro-5-(trifluoromethoxy)phenylboronic acid serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its most significant application lies in Suzuki-Miyaura coupling reactions, which enable the formation of carbon-carbon bonds between this boronic acid and various aryl or vinyl halides .
The presence of the chloro and trifluoromethoxy substituents provides unique electronic and steric properties that can influence the reactivity and selectivity in coupling reactions. These functional groups also impart specific properties to the final coupled products, making this boronic acid particularly valuable in the synthesis of compounds with tailored electronic characteristics.
Applications in Medicinal Chemistry
In pharmaceutical research, 3-chloro-5-(trifluoromethoxy)phenylboronic acid serves as an important intermediate in the synthesis of potential drug candidates. The trifluoromethoxy group is particularly valued in medicinal chemistry for several reasons:
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Enhanced lipophilicity, which can improve membrane permeability of drug molecules
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Increased metabolic stability compared to non-fluorinated analogues
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Modulation of binding affinity and selectivity in drug-target interactions
Similarly, the chlorine substituent can serve as a bioisostere for various functional groups and provides additional opportunities for modifying the physicochemical properties of potential drug candidates.
The versatility of the boronic acid functional group allows for further chemical transformations beyond cross-coupling reactions, including oxidation, amination, and other functionalization strategies that expand the synthetic utility of this compound in creating complex molecular structures for pharmaceutical research.
Related Derivatives and Analogues
Several structural analogues of 3-chloro-5-(trifluoromethoxy)phenylboronic acid exist, each with their own specific applications in organic synthesis:
Pinacol Ester Derivative
The pinacol ester derivative, 3-chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS: 1803320-97-9), represents an important protected form of the boronic acid. This derivative features the boronic acid group protected as a cyclic boronate ester with pinacol (2,3-dimethyl-2,3-butanediol) . The pinacol ester offers enhanced stability during storage and certain reaction conditions, while still retaining reactivity in Suzuki coupling reactions.
Structural Analogues
Several similar compounds exist with variations in the substitution pattern or the nature of the substituents:
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3-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS: 1160561-31-8) - Contains a trifluoromethyl (CF3) instead of trifluoromethoxy (OCF3) group
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3,5-Bis(trifluoromethyl)phenylboronic acid (CAS: 73852-19-4) - Features two trifluoromethyl groups
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[3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid (CAS: 957120-85-3) - Contains both bromo and chloro substituents along with a trifluoromethyl group
These structural analogues provide synthetic chemists with a palette of options for incorporating fluorinated aromatic units with varying electronic and steric properties into target molecules.
Quantity | Price (€) |
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250 mg | 86.00 |
1 g | 178.00 |
5 g | 638.00 |
10 g | On request |
This pricing structure reflects the specialized nature of the compound and its value as a synthetic intermediate .
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